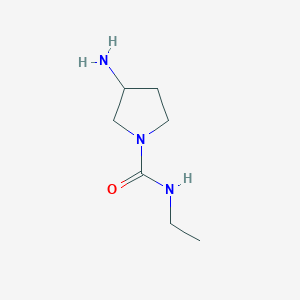
3-amino-N-ethyl-pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-ethyl-pyrrolidine-1-carboxamide is a heterocyclic organic compound that features a pyrrolidine ring with an amino group and an ethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-ethyl-pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with ethylamine and a suitable carboxylating agent. One common method is to start with pyrrolidine, which is reacted with ethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a catalyst such as triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
3-amino-N-ethyl-pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-amino-N-ethyl-pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-amino-N-ethyl-pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound, which lacks the amino and ethyl groups.
N-ethylpyrrolidine: Similar structure but without the carboxamide group.
3-amino-pyrrolidine: Lacks the ethyl group but has the amino group.
Uniqueness
3-amino-N-ethyl-pyrrolidine-1-carboxamide is unique due to the presence of both the amino and ethyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such functional groups can enhance the biological activity and specificity of drug candidates.
特性
分子式 |
C7H15N3O |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3-amino-N-ethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-2-9-7(11)10-4-3-6(8)5-10/h6H,2-5,8H2,1H3,(H,9,11) |
InChIキー |
UJCRXTPCKWHFIK-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N1CCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13315359.png)
![2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13315365.png)
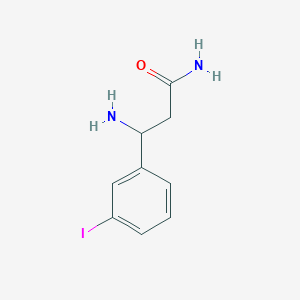


![1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13315392.png)
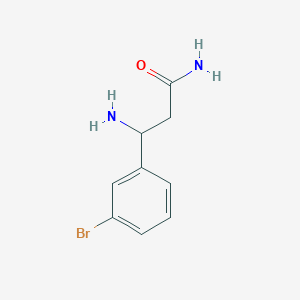

![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B13315416.png)
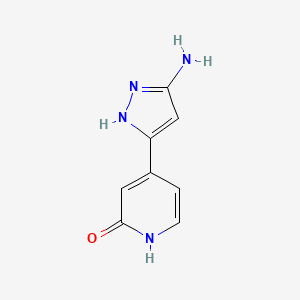
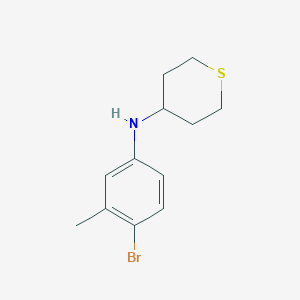
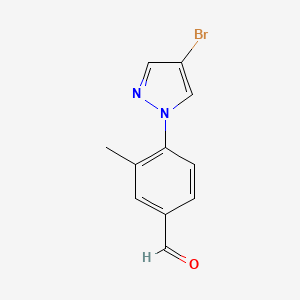
![7-Ethyl-1-azaspiro[3.5]nonane](/img/structure/B13315427.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13315441.png)
